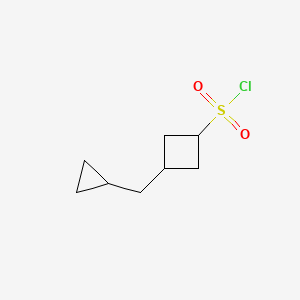

3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(cyclopropylmethyl)cyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRYQPZUPODHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CC(C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethylcyclobutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclopropylmethylcyclobutane+Chlorosulfonic acid→3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation

Scientific Research Applications

3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of sulfonamides, the nucleophilic amine attacks the electrophilic sulfur atom, leading to the substitution of the chlorine atom.

Comparison with Similar Compounds

Structural and Substituent Effects

3-(Difluoromethyl)cyclobutane-1-sulfonyl Chloride

This compound () shares the cyclobutane-sulfonyl chloride backbone but substitutes the cyclopropylmethyl group with a difluoromethyl (-CF₂H) group. Key differences include:

- Electronic Effects : The electron-withdrawing -CF₂H group likely enhances electrophilicity at the sulfur center compared to the electron-neutral cyclopropylmethyl group.

Table 1: Predicted Collision Cross-Section (CCS) Data for 3-(Difluoromethyl)cyclobutane-1-sulfonyl Chloride

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 204.98961 | 136.5 |

| [M+Na]⁺ | 226.97155 | 140.8 |

| [M+NH₄]⁺ | 222.01615 | 139.5 |

| [M+K]⁺ | 242.94549 | 137.0 |

| [M-H]⁻ | 202.97505 | 131.0 |

Inference for Target Compound : The bulkier cyclopropylmethyl substituent in 3-(cyclopropylmethyl)cyclobutane-1-sulfonyl chloride may increase CCS values compared to the -CF₂H analog, reflecting greater steric demand.

Challenges in Direct Comparison

- Data Limitations: No experimental data (e.g., CCS, synthesis protocols, or reactivity studies) exist for this compound in the provided evidence.

- Substituent-Driven Hypotheses : Comparisons rely on substituent effects (cyclopropylmethyl vs. -CF₂H) and analogous systems (e.g., cyclopropylmethyl chloride).

Biological Activity

The compound 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound can be described as a cyclobutane ring substituted with a cyclopropylmethyl group and a sulfonyl chloride functional group. This unique arrangement contributes to its reactivity and biological properties.

Structural Formula

Enzymatic Inhibition

Research has indicated that compounds containing sulfonyl groups can act as covalent inhibitors of various enzymes. For instance, sulfonyl chlorides are known to interact with nucleophilic sites on enzymes, potentially leading to inhibition of their activity. This mechanism is particularly relevant in the context of viral proteases, where such compounds can serve as effective inhibitors against viruses like SARS-CoV-2 .

Anticancer Properties

Several studies have highlighted the anticancer potential of cyclopropane-containing compounds. For example, derivatives incorporating cyclopropane structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating bis(spiro pyrazolone)cyclopropanes against human cancer cell lines reported varying degrees of cytotoxicity, with some derivatives achieving IC50 values as low as 49.79 µM in sensitive cell lines like RKO and HeLa .

Antioxidant Activity

Antioxidant properties have also been attributed to cyclopropane derivatives. These compounds can mitigate oxidative stress by scavenging free radicals, thus contributing to their therapeutic potential in diseases characterized by oxidative damage .

Case Study 1: Inhibition of Viral Proteases

A notable study explored the use of sulfonyl chloride derivatives as inhibitors of the main protease from SARS-CoV-2. The research showed that these compounds could effectively bind to the active site of the enzyme, demonstrating their potential as antiviral agents. The study provided detailed kinetic data and structural analysis, confirming the binding interactions through crystallography .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, various derivatives of this compound were synthesized and tested for cytotoxicity against five different human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, with IC50 values ranging from 49.79 µM to 113.70 µM across different lines .

Table 1: Biological Activity Summary of Cyclopropane Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Antiviral Activity | N/A | SARS-CoV-2 Protease |

| Bis(spiro pyrazolone)cyclopropane derivative | Cytotoxicity | 49.79 | RKO |

| Bis(spiro pyrazolone)cyclopropane derivative | Cytotoxicity | 78.72 | HeLa |

| Bis(spiro pyrazolone)cyclopropane derivative | Cytotoxicity | 113.70 | A-549 |

Table 2: Comparison of Antioxidant Activities

| Compound Name | Antioxidant Activity (IC50) |

|---|---|

| Cyclopropane derivative A | 25 µM |

| Cyclopropane derivative B | 40 µM |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves reacting cyclopropane derivatives with sulfonating agents under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis. Solvents like dichloromethane or chloroform are preferred due to their low reactivity with sulfonyl chlorides. For example, analogous syntheses use cyclopropylmethyl amines reacting with sulfonyl chloride precursors, achieving yields of 56–95% after purification via recrystallization or column chromatography . Monitoring reaction progress with TLC and confirming purity via ¹H-NMR is critical .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H-NMR) is essential for structural confirmation, particularly to verify the cyclopropylmethyl group’s integration and the sulfonyl chloride’s electronic environment. Thin-layer chromatography (TLC) ensures reaction completion and purity. High-resolution mass spectrometry (HRMS) or elemental analysis may supplement characterization. For example, analogous sulfonyl chlorides are validated by distinct NMR shifts for cyclopropane protons (δ ~0.5–1.5 ppm) and sulfonyl chloride groups (δ ~3.5–4.5 ppm) .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Store under inert gas (e.g., argon) at –20°C in anhydrous solvents like dichloromethane. Use molecular sieves to absorb trace moisture. Physicochemical data (e.g., predicted pKa ≈ -5.17) indicate high acidity; avoid contact with bases or protic solvents .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropylmethyl group introduces steric hindrance near the sulfonyl chloride moiety, slowing nucleophilic attack compared to less hindered analogs (e.g., methanesulfonyl chloride). Electronic effects from the cyclopropane ring’s strain may also polarize the sulfur center, enhancing electrophilicity. Reactivity comparisons with tert-butyl or aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) reveal differences in reaction rates and byproduct formation, necessitating adjusted stoichiometry or temperature .

Q. What strategies mitigate side reactions during sulfonamide derivatization using this compound?

- Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Using anhydrous solvents and inert atmospheres.

- Adding nucleophiles (e.g., amines) slowly at 0°C to control exothermicity.

- Employing scavengers like molecular sieves or desiccants. For example, in proteomics, sulfonyl chlorides react selectively with protein lysine residues under buffered (pH 7–9) conditions, avoiding cysteine thiol interference .

Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculations model the sulfonyl chloride’s electrophilicity and steric parameters to predict reaction pathways. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging PubChem’s InChI key (SSINZHMPWHVPHC-UHFFFAOYSA-N) for structural input. Such models guide experimental design for drug discovery or mechanistic studies .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up issues include heat dissipation during exothermic reactions and maintaining anhydrous conditions. Continuous-flow reactors improve heat control, while automated chromatography systems enhance purification efficiency. For instance, pilot-scale syntheses of similar sulfonyl chlorides achieve >90% purity by optimizing solvent ratios (e.g., chloroform:hexane) in recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.